molecular formula C22H21ClN4OS2 B2355085 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708282-23-9

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2355085
CAS No.: 708282-23-9
M. Wt: 457.01
InChI Key: BDZWDLLQSAIQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H21ClN4OS2 and its molecular weight is 457.01. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

Its solubility in dmso suggests it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS2/c23-16-3-5-17(6-4-16)28-12-11-26-7-9-27(10-8-26)21-20-18(19-2-1-13-29-19)14-30-22(20)25-15-24-21/h1-6,13-15H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZWDLLQSAIQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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